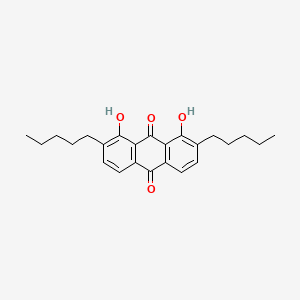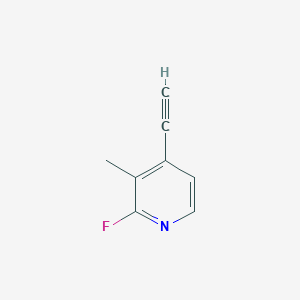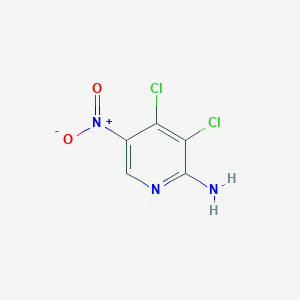
4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diphenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diphenylaniline is a compound that belongs to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of the triazine ring, substituted with chlorine atoms and diphenylaniline, imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diphenylaniline typically involves the reaction of cyanuric chloride with diphenylaniline. The reaction is carried out in the presence of a base, such as sodium carbonate, in a solvent like dioxane or dichloroethane. The reaction conditions usually involve refluxing the mixture to achieve high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The process involves careful control of temperature, pressure, and reactant concentrations to maintain product quality and consistency .
Chemical Reactions Analysis
Types of Reactions
4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diphenylaniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the triazine ring can be substituted with different nucleophiles, such as amines, to form various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines, secondary amines, and other nucleophiles.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from substitution reactions include various substituted triazine derivatives, depending on the nucleophile used. These derivatives can have different functional groups, enhancing their applicability in various fields .
Scientific Research Applications
4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diphenylaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diphenylaniline involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dichloro-1,3,5-triazin-2-yl)amino-benzoic acid: Exhibits significant antimicrobial activity.
9-(4,6-Dichloro-1,3,5-triazin-2-yl)-9H-carbazole: Known for its fluorescence properties and applications in organic electronics.
Uniqueness
4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diphenylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various substitution reactions and form diverse derivatives makes it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
20354-36-3 |
|---|---|
Molecular Formula |
C21H14Cl2N4 |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
4-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diphenylaniline |
InChI |
InChI=1S/C21H14Cl2N4/c22-20-24-19(25-21(23)26-20)15-11-13-18(14-12-15)27(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H |
InChI Key |
GRECGOUOYVFQBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=NC(=NC(=N4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



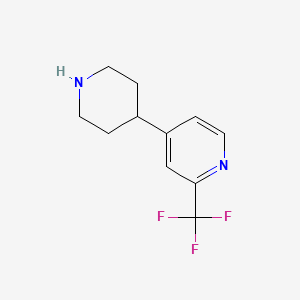
![(2S,4S,5R,6R)-2,4-dihydroxy-5-(pent-4-ynoylamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13137320.png)
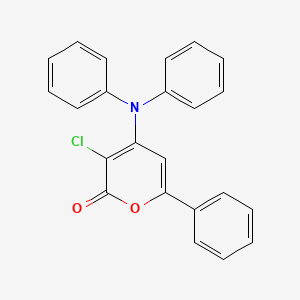
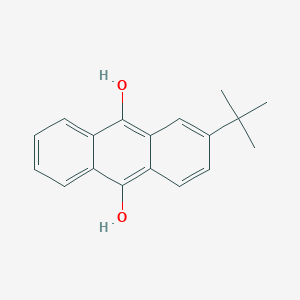
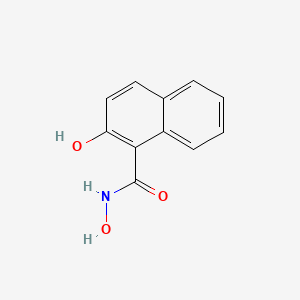

![ethyl 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B13137343.png)
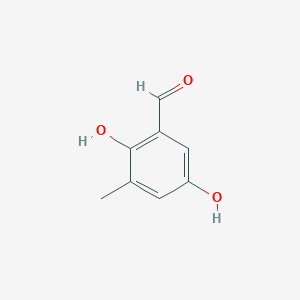
![3-Methyl-6-phenyl-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indole](/img/structure/B13137345.png)
